molecular formula C11H11FO3 B8686354 ethyl 3-fluoro-2-oxo-3-phenylpropanoate

ethyl 3-fluoro-2-oxo-3-phenylpropanoate

Cat. No.: B8686354
M. Wt: 210.20 g/mol
InChI Key: NPZUFESDIBOGDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 3-fluoro-2-oxo-3-phenylpropanoate is an organic compound that belongs to the class of fluorinated pyruvates This compound is characterized by the presence of a phenyl group and a fluorine atom attached to the pyruvate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-fluoro-2-oxo-3-phenylpropanoate typically involves the fluorination of ethyl 3-phenylpyruvate. One common method includes the use of electrophilic fluorinating agents such as Selectfluor. The reaction is usually carried out under mild conditions to ensure the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: ethyl 3-fluoro-2-oxo-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 3-phenyl-3-fluorocarboxylate, while reduction may produce ethyl 3-phenyl-3-fluoroalcohol.

Scientific Research Applications

ethyl 3-fluoro-2-oxo-3-phenylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoro-2-oxo-3-phenylpropanoate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Ethyl 3-phenylpyruvate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    Ethyl 3,3,3-trifluoropyruvate: Contains three fluorine atoms, which can significantly alter its reactivity and applications.

    Phenylacetoacetonitrile: Another fluorinated compound with distinct properties and uses.

Uniqueness: ethyl 3-fluoro-2-oxo-3-phenylpropanoate is unique due to the presence of a single fluorine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

ethyl 3-fluoro-2-oxo-3-phenylpropanoate

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

NPZUFESDIBOGDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C(C1=CC=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 3-phenylpyruvate (10 g; 0.052 mol) is dissolved in a mixture of acetonitrile (60 g) and trichlorotrifluoroethane (410 g), and the resulting solution is cooled to -10° C. Then, fluorine gas (0.067 mol) diluted with nitrogen to 10% concentration is introduced therein over a period of 2.5 hours while stirring vigorously. After addition of sodium fluoride (2 g), the solvent is distilled off under reduced pressure, and the residue is rectified to give ethyl 3-phenyl-3-fluoropyruvate (4.37 g). Boiling point, 90°-95° C./1 mmHg.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
solvent
Reaction Step One
Quantity
410 g
Type
solvent
Reaction Step One
Name
fluorine
Quantity
0.067 mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.